molecular formula C21H21NO6 B2793344 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 864819-21-6

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B2793344
CAS No.: 864819-21-6
M. Wt: 383.4
InChI Key: NKRFGJCZGCOUSW-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-6-yl dimethylcarbamate, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives that are widely distributed in nature and have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromene (or coumarin) core, which is a fused benzene and pyrone ring. It would also have a dimethoxyphenyl group attached at the 3-position and a dimethylcarbamate group attached at the 4-position. The exact structure and its properties would depend on the specific arrangement and stereochemistry of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the methoxy and carbamate groups would influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Many coumarins exhibit biological activity by interacting with enzymes or other proteins, but the exact mechanism would depend on the specific structure and functional groups of the compound .

Future Directions

The study of coumarin derivatives is a rich field with potential applications in medicinal chemistry, organic synthesis, and materials science. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-18(15)28-20(23)19(12)16-10-13(25-4)6-8-17(16)26-5/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRFGJCZGCOUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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